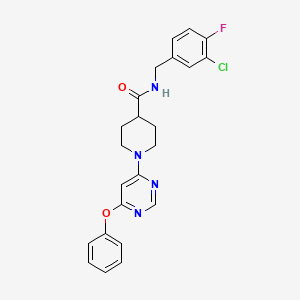

N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN4O2/c24-19-12-16(6-7-20(19)25)14-26-23(30)17-8-10-29(11-9-17)21-13-22(28-15-27-21)31-18-4-2-1-3-5-18/h1-7,12-13,15,17H,8-11,14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUIGYCISSLTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC(=C(C=C2)F)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential application in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H22ClFN4O2, with a molecular weight of 440.9 g/mol. The compound features a piperidine ring, a carboxamide functional group, and a phenoxypyrimidine moiety, which together contribute to its biological activity. The presence of chlorine and fluorine substituents enhances its reactivity and may influence its pharmacological properties.

Research indicates that compounds structurally similar to this compound can inhibit critical protein-protein interactions involved in cancer progression, specifically targeting the interaction between menin and MLL (mixed lineage leukemia) fusion proteins. These interactions are crucial in various hematological malignancies, suggesting that this compound could serve as a therapeutic agent in oncology.

Inhibition of Protein Interactions

Studies have demonstrated that this compound effectively disrupts protein interactions critical for cancer cell proliferation. For instance, biochemical assays have shown that this compound exhibits significant binding affinity and inhibition potency against target proteins such as menin.

Comparative Analysis with Analog Compounds

A comparative analysis with structurally related compounds reveals differing biological activities. The following table summarizes the structural features and biological activities of selected analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chloro-benzyl)-piperidine-4-carboxamide | Lacks fluorine; simpler benzyl substitution | Potential anti-cancer activity |

| 1-(6-methoxyphenyl)-piperidine-4-carboxamide | Contains methoxy group instead of phenoxy | Different pharmacokinetics |

| N-(2-fluorobenzyl)-piperidine-4-carboxamide | Fluorine substitution varies; simpler structure | May exhibit different binding profiles |

This structural diversity may confer distinct pharmacological properties compared to simpler analogs, enhancing the potential effectiveness of this compound in targeted therapies against leukemia and other malignancies.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Inhibition Studies : A study highlighted that the incorporation of the 3-chloro-4-fluorophenyl moiety significantly enhances inhibitory activity against tyrosinase, an enzyme implicated in melanin production and various skin pigmentation disorders. This suggests potential applications beyond oncology, including dermatological treatments .

- Molecular Docking Analysis : Molecular docking studies have supported the hypothesis that this compound interacts favorably with target proteins, indicating its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Halogens (Cl, F) in the benzyl group (target compound) may enhance metabolic stability compared to methoxy or trifluoromethyl groups in HCV inhibitors .

- Synthetic Yields : The target compound’s yield is unreported, but analogs with bulky substituents (e.g., CF₃) exhibit lower yields (~58%) due to steric hindrance .

- Biological Relevance : Aryloxazole derivatives in show confirmed HCV entry inhibition, suggesting the target’s pyrimidine ring could similarly engage viral targets via hydrogen bonding .

Piperidine-Carboxamides with Antiviral Activity (SARS-CoV-2)

highlights analogs like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, which inhibit SARS-CoV-2. Unlike the target compound, these feature naphthalene or methoxypyridine groups, demonstrating that aromatic bulk is critical for binding but may reduce selectivity .

Physicochemical Properties

Note: The target’s chloro-fluorobenzyl group likely improves membrane permeability compared to ethoxy or oxazole-containing analogs .

Q & A

Q. Advanced

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine ring. For example, dihedral angles between the pyrimidine and benzamide moieties can be measured to confirm spatial orientation .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .

How does the trifluoromethyl group in related analogs influence pharmacokinetic properties?

Advanced

The trifluoromethyl group (present in structural analogs) enhances:

- Lipophilicity : Increases membrane permeability, as observed in analogs with logP values 1.5–2.0 units higher than non-fluorinated counterparts .

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes due to the electron-withdrawing effect of fluorine .

- Target binding affinity : Fluorine’s van der Waals interactions improve fit into hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays .

What safety precautions are necessary when handling this compound or its analogs?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as skin irritant in analogs) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis .

- Spill management : Neutralize acidic or basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

What in vitro models are appropriate for evaluating target specificity?

Q. Advanced

- Kinase profiling panels : Screen against 50–100 kinases to identify off-target effects (e.g., using ADP-Glo™ assays) .

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) in HEK293 or HepG2 cells to quantify intracellular accumulation .

- Cryo-EM/X-ray co-crystallization : Resolve binding modes with target proteins (e.g., crystallizing the compound with a kinase domain to map hydrogen-bonding interactions) .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Dose-response validation : Re-test conflicting results across a 10,000-fold concentration range to rule out assay-specific artifacts .

- Batch analysis : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC) between studies .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target dependency of observed effects .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predict binding poses in target active sites, prioritizing substitutions at the benzyl or pyrimidine positions .

- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of fluorine or chlorine atoms to binding affinity .

- ADMET prediction (SwissADME) : Forecast bioavailability, BBB penetration, and CYP inhibition risks early in lead optimization .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Solid state : Stable for >24 months at –20°C in amber vials under argon .

- Solution phase : Degrades within 72 hours in DMSO at room temperature (hydrolysis of the carboxamide group observed via LC-MS) .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the phenoxy group .

What strategies mitigate solubility challenges in biological assays?

Q. Advanced

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to achieve >100 µM working concentrations .

- Prodrug design : Introduce phosphate or acetate esters at the carboxamide group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–100 nm) for improved dispersion in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.